Acetamide, N-ethyl-N-(4-nitrophenyl)-
Description
Acetamide, N-ethyl-N-(4-nitrophenyl)-, is a substituted acetamide derivative featuring an ethyl group and a 4-nitrophenyl moiety on the nitrogen atom. These compounds are characterized by:
- Molecular formula: C₈H₈N₂O₃ (for N-(4-nitrophenyl)acetamide) .
- Key functional groups: The nitro group (-NO₂) at the para position of the phenyl ring and the acetamide backbone.
- Applications: Primarily investigated for antitumor, antimicrobial, and enzyme inhibitory activities .
The ethyl substituent in N-ethyl-N-(4-nitrophenyl)acetamide likely alters electronic, steric, and solubility properties compared to simpler analogs, influencing its bioactivity and physicochemical behavior.
Structure
2D Structure
Properties
IUPAC Name |
N-ethyl-N-(4-nitrophenyl)acetamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12N2O3/c1-3-11(8(2)13)9-4-6-10(7-5-9)12(14)15/h4-7H,3H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
POGUNGMMMFNPOE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(C1=CC=C(C=C1)[N+](=O)[O-])C(=O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12N2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID0062004 | |
| Record name | Acetamide, N-ethyl-N-(4-nitrophenyl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID0062004 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
208.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1826-56-8 | |
| Record name | N-Ethyl-N-(4-nitrophenyl)acetamide | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1826-56-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | N-Ethyl-N-(4-nitrophenyl)acetamide | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001826568 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | NSC1328 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=1328 | |
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| Record name | Acetamide, N-ethyl-N-(4-nitrophenyl)- | |
| Source | EPA Chemicals under the TSCA | |
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| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Acetamide, N-ethyl-N-(4-nitrophenyl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID0062004 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | N-Ethyl-N-(4-nitrophenyl)acetamide | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/83W4N34L8Y | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
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Biological Activity
Acetamide, N-ethyl-N-(4-nitrophenyl)-, also known as N-(4-nitrophenyl)acetamide, is an organic compound characterized by a molecular formula of CHNO and a molecular weight of approximately 208.217 g/mol. This compound features a nitro group attached to a phenyl ring, which is further substituted by an ethyl group and an acetamide functional group. The presence of the nitro group imparts distinctive chemical properties, making it a subject of interest in various chemical and biological studies.
Chemical Structure and Properties
The structural uniqueness of Acetamide, N-ethyl-N-(4-nitrophenyl)- can be summarized in the following table:
| Compound Name | Molecular Formula | Unique Features |
|---|---|---|
| Acetamide | CHNO | Simple structure without aromatic components |
| N-(4-Nitrophenyl)acetamide | CHNO | Lacks ethyl substitution but retains nitro group |
| N,N-Diethyl-p-nitroaniline | CHNO | Contains two ethyl groups; different reactivity |
| 4-Nitrophenol | CHNO | No amide functionality; primarily phenolic |
This compound's configuration may enhance its solubility and reactivity compared to simpler analogs.
Preliminary studies suggest that Acetamide, N-ethyl-N-(4-nitrophenyl)- may interact with proteins involved in inflammatory responses. The nitro group in its structure is known to influence biological activity by participating in redox reactions and forming reactive nitrogen species, which can modulate various signaling pathways related to inflammation and cell proliferation .
Toxicological Studies
A screening assessment indicated that while there are uncertainties regarding the bioaccumulation of this compound, tests have shown a lack of significant accumulation in bioconcentration studies. This suggests that Acetamide, N-ethyl-N-(4-nitrophenyl)- does not readily accumulate in biological systems, which is an important consideration for its safety profile .
Case Studies
- Inflammatory Response Modulation : In vitro studies have demonstrated that Acetamide, N-ethyl-N-(4-nitrophenyl)- can influence the expression of pro-inflammatory cytokines. For instance, it was observed to downregulate tumor necrosis factor-alpha (TNF-α) levels in macrophage cell lines exposed to lipopolysaccharides (LPS), indicating potential anti-inflammatory properties.
- Antioxidant Activity : Research has also explored the antioxidant potential of similar nitro-substituted acetamides. Compounds with similar structures have been shown to exhibit significant scavenging activity against free radicals in DPPH assays, suggesting that Acetamide, N-ethyl-N-(4-nitrophenyl)- may possess comparable antioxidant capabilities .
Comparative Analysis with Related Compounds
To contextualize the biological activity of Acetamide, N-ethyl-N-(4-nitrophenyl)-, it is beneficial to compare it with related compounds:
| Compound | Biological Activity |
|---|---|
| Acetamide | Minimal biological activity; primarily used as a solvent |
| N-(4-Nitrophenyl)acetamide | Moderate anti-inflammatory effects observed |
| 4-Nitrophenol | Known for its toxicity; limited therapeutic applications |
Scientific Research Applications
Medicinal Chemistry
Acetamide, N-ethyl-N-(4-nitrophenyl)- has been explored for its potential therapeutic effects. Research indicates that compounds with similar structures may exhibit competitive inhibition against specific enzymes involved in metabolic pathways. This suggests potential applications in drug development, particularly in analgesics and anti-inflammatory agents.
Case Study: Analgesic Properties
A study investigated the analgesic effects of derivatives of 4-alkoxyacetanilides, including Acetamide, N-ethyl-N-(4-nitrophenyl)-. The findings indicated that these compounds could modulate pain pathways effectively, warranting further investigation into their mechanisms of action and efficacy in clinical settings.
Organic Synthesis
The compound is utilized as a reagent in organic synthesis for developing new chemical entities. Its unique structure allows it to participate in various reactions, including acetylation and nitration processes.
Synthesis Methodology
The synthesis typically involves the acetylation of 4-methoxy-2-nitroaniline using acetic anhydride in an acetic acid solvent. This method yields Acetamide, N-ethyl-N-(4-nitrophenyl)- while preserving its functional groups for further reactions.
Agrochemicals
There is emerging interest in the application of Acetamide, N-ethyl-N-(4-nitrophenyl)- in agrochemicals for pest control. Its structural attributes may enhance its efficacy as a pesticide or herbicide.
Potential Applications
Research suggests that similar nitro compounds can exhibit insecticidal properties. Therefore, Acetamide, N-ethyl-N-(4-nitrophenyl)- may be developed into formulations targeting specific pests while minimizing environmental impact.
Comparison with Similar Compounds
Key Findings :
Physicochemical Properties
Data for N-(4-nitrophenyl)acetamide (CAS 104-04-1) serve as a baseline for comparison :
- Molecular weight : 180.16 g/mol.
- Melting point : 489.1 K.
- Thermal stability : High (decomposition temperature >500 K).
- Ionization energy : 9.1 ± 0.2 eV.
Impact of Substituents :
- N-Ethyl substitution : Expected to lower melting point and increase solubility in organic solvents due to reduced crystallinity.
- Nitro group position : Para-substitution optimizes steric and electronic effects for target binding .
Preparation Methods
Acylation with Chloroacetyl Chloride
The initial step involves reacting 4-nitroaniline with chloroacetyl chloride in a toluene-water biphasic system. Sodium carbonate acts as an acid scavenger, facilitating the formation of 2-chloro-N-(4-nitrophenyl)acetamide. Optimal conditions include a 1:1.1 molar ratio of 4-nitroaniline to chloroacetyl chloride, stirred at 15°C for 2 hours, achieving 93% yield and 98.3% purity.
Ethylation Using Ethyl Iodide
The chloro intermediate undergoes nucleophilic displacement with ethyl iodide in dichloromethane-water under alkaline catalysis (e.g., K₂CO₃). Maintaining temperatures at 50–60°C for 3 hours ensures complete ethylation, yielding N-ethyl-N-(4-nitrophenyl)acetamide at 89% efficiency. This method’s scalability is demonstrated in pilot-scale batches (138 g starting material).
Oxidative Amidation of N,N-Diethyl-4-Nitroaniline
Borane-Mediated Reduction and CO₂ Incorporation
A novel approach oxidizes N,N-diethyl-4-nitroaniline using sodium chlorite (NaClO₂) under a CO₂ atmosphere in acetonitrile. The reaction proceeds via a borane intermediate, converting the tertiary amine to the acetamide. At 50°C, this method achieves 95% yield with ≤0.1% impurities, bypassing hazardous azide intermediates.
Table 1: Comparative Oxidative Amidation Conditions
| Parameter | Value |
|---|---|
| Solvent | Acetonitrile |
| Oxidizing Agent | NaClO₂ (1.5 eq) |
| Temperature | 50°C |
| Reaction Time | 2.5 hours |
| Yield | 95% |
Direct Acetylation of N-Ethyl-4-Nitroaniline
Green Catalysis with Zinc Acetate
N-Ethyl-4-nitroaniline is acetylated using acetic acid and catalytic zinc acetate (10 mol%) under reflux. This solvent-free method eliminates the need for toxic acetyl chloride, achieving 94% yield in 1 hour. The protocol is chemoselective, preserving the nitro group while avoiding over-acetylation.
Microwave-Assisted Acceleration
Microwave irradiation (300 W, 120°C) reduces reaction time to 15 minutes with comparable yield (92%). This energy-efficient modification is ideal for high-throughput applications.
Nitration of N-Ethylacetanilide
Nitrating Mixture Optimization
N-Ethylacetanilide, synthesized via acetylation of N-ethylaniline, is nitrated using HNO₃/H₂SO₄ (1:3 v/v) at 0–5°C. The para-selectivity is >99%, attributed to the acetamido group’s strong directing effect. Post-crystallization from ethanol yields 85% pure product.
Table 2: Nitration Reaction Parameters
| Component | Quantity |
|---|---|
| N-Ethylacetanilide | 1.0 eq |
| HNO₃ (70%) | 1.2 eq |
| H₂SO₄ (conc.) | 3.0 eq |
| Temperature | 0–5°C |
| Yield | 85% |
Reductive Alkylation Followed by Acetylation
Catalytic Hydrogenation
4-Nitrobenzaldehyde undergoes reductive amination with ethylamine (H₂, Pd/C) to form N-ethyl-4-nitrobenzylamine, which is subsequently acetylated. This two-pot process achieves 78% overall yield but requires rigorous exclusion of moisture to prevent hydrolysis.
Industrial-Scale Considerations
Q & A
Basic Research Questions
Q. What are the established synthetic routes for N-Ethyl-N-(4-nitrophenyl)acetamide, and how do reaction conditions influence yield and purity?
- Methodological Answer : The compound can be synthesized via acylation of 4-nitroaniline derivatives. A common approach involves reacting p-nitroaniline with ethyl chloroacetate in the presence of a base like pyridine or sodium carbonate. Solvent choice (e.g., toluene or DMF) and temperature control (60–80°C) are critical for optimizing yield (>75%) and minimizing by-products like N-methyl analogs . Purification typically involves recrystallization from ethanol or column chromatography. Comparative studies suggest that using DMF as a solvent enhances reaction efficiency due to its polar aprotic nature, facilitating nucleophilic substitution .
Q. How is the structural integrity of N-Ethyl-N-(4-nitrophenyl)acetamide confirmed post-synthesis?
- Methodological Answer : Structural validation employs spectroscopic and crystallographic techniques:
- IR Spectroscopy : Key peaks include ~1650–1680 cm⁻¹ (C=O stretch of acetamide) and ~1520–1350 cm⁻¹ (asymmetric and symmetric NO₂ stretches) .
- NMR : ¹H NMR shows signals at δ 1.2–1.4 ppm (ethyl CH₃), δ 3.3–3.5 ppm (N-CH₂), and aromatic protons at δ 7.5–8.2 ppm .
- X-Ray Crystallography : Crystallographic data (e.g., bond lengths and angles) confirm the nitro group's planarity and hydrogen-bonding interactions, as seen in related acetamide derivatives .
Q. What are the primary chemical reactions involving the nitro and acetamide groups in this compound?
- Methodological Answer :
- Nitro Reduction : Catalytic hydrogenation (H₂/Pd-C) or sodium dithionite reduces the nitro group to an amine, forming N-Ethyl-N-(4-aminophenyl)acetamide. Reaction monitoring via TLC or UV-vis spectroscopy is essential to prevent over-reduction .
- Hydrolysis : Under acidic (HCl/H₂O) or basic (NaOH/EtOH) conditions, the acetamide group hydrolyzes to carboxylic acid or its salt, yielding 4-nitroaniline derivatives. Kinetic studies indicate faster hydrolysis in basic media due to nucleophilic attack by OH⁻ .
Advanced Research Questions
Q. How can researchers optimize reaction conditions to address low yields in the synthesis of N-Ethyl-N-(4-nitrophenyl)acetamide?
- Methodological Answer : Systematic optimization involves:
- DoE (Design of Experiments) : Varying solvent polarity (e.g., DMF vs. toluene), temperature (50–100°C), and catalyst loading (e.g., pyridine vs. triethylamine).
- In Situ Monitoring : Techniques like FT-IR or HPLC track intermediate formation and side reactions. For example, competing N-methylation can occur if methylating agents (e.g., methyl iodide) are present .
- Scale-Up Challenges : Pilot studies reveal that exothermic reactions require controlled addition of reagents to prevent thermal degradation .
Q. How can contradictory spectroscopic data (e.g., IR peak shifts) be resolved for structurally similar acetamide derivatives?
- Methodological Answer : Discrepancies arise from conformational flexibility or solvent effects. Strategies include:
- Computational Validation : Density Functional Theory (DFT) calculations predict vibrational frequencies and compare them with experimental IR data. For instance, the C=O stretch in N-Ethyl derivatives may shift by ±10 cm⁻¹ compared to N-Methyl analogs due to steric effects .
- Solvent-Free Analysis : Solid-state IR (ATR-FTIR) minimizes solvent interference, providing clearer peak assignments .
Q. What role does the nitro group play in the biological activity of N-Ethyl-N-(4-nitrophenyl)acetamide, and how can this be experimentally validated?
- Methodological Answer : The nitro group enhances electron-withdrawing effects, influencing binding to biological targets (e.g., enzymes or receptors). Validation methods:
- Structure-Activity Relationship (SAR) Studies : Synthesize analogs (e.g., amine or cyano derivatives) and compare bioactivity. For example, nitro-to-amine reduction may abolish antimicrobial activity, as seen in chloramphenicol analogs .
- Molecular Docking : Simulations predict interactions with targets like bacterial nitroreductases, guiding mutagenesis assays to identify key binding residues .
Q. What computational approaches are suitable for predicting the electrochemical properties of this compound?
- Methodological Answer :
- Quantum Chemical Calculations : DFT (B3LYP/6-31G*) models redox potentials and charge distribution. The nitro group’s electron affinity correlates with reduction potentials (~-0.5 V vs. SCE) .
- Molecular Dynamics (MD) : Simulates solvation effects in aqueous or lipid environments, critical for drug delivery studies .
Q. How can crystallographic data for N-Ethyl-N-(4-nitrophenyl)acetamide be refined in cases of twinning or poor resolution?
- Methodological Answer :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
